molecular formula C11H19N3S B15273530 (1-Cyclohexylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine

(1-Cyclohexylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine

Cat. No.: B15273530
M. Wt: 225.36 g/mol
InChI Key: UPHRJCDTPCCHDF-UHFFFAOYSA-N
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Description

(1-Cyclohexylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine is a secondary amine featuring a cyclohexylethyl group and a 1,2,3-thiadiazole ring linked via a methylene bridge. The cyclohexylethyl moiety may enhance lipophilicity, facilitating membrane permeability, while the thiadiazole ring—a sulfur- and nitrogen-containing heterocycle—likely contributes to bioactivity through hydrogen bonding or π-π interactions .

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

1-cyclohexyl-N-(thiadiazol-4-ylmethyl)ethanamine

InChI

InChI=1S/C11H19N3S/c1-9(10-5-3-2-4-6-10)12-7-11-8-15-14-13-11/h8-10,12H,2-7H2,1H3

InChI Key

UPHRJCDTPCCHDF-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)NCC2=CSN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of cyclohexyl ethylamine with 4-chloromethyl-1,2,3-thiadiazole under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Cyclohexylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Cyclohexylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or enzyme function .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight Heterocycle Substituent Key Applications/Activity
(1-Cyclohexylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine C₁₂H₂₁N₃S 239.38 g/mol 1,2,3-Thiadiazole Cyclohexylethyl Hypothesized enzyme inhibition
Hexyl(1,2,3-thiadiazol-4-ylmethyl)amine C₉H₁₇N₃S 199.32 g/mol 1,2,3-Thiadiazole Hexyl Intermediate in organic synthesis
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine C₁₁H₁₄N₄ 202.26 g/mol 1,2,3-Triazole Phenyl, dimethylamine Click chemistry derivatives
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Varies ~300–350 g/mol Thiazole-Oxadiazole Phenyl, alkyl/aryl Cytotoxic agents (in vitro studies)
Key Observations :
  • Heterocycle Impact: The 1,2,3-thiadiazole in the target compound and its hexyl analog may exhibit distinct electronic properties compared to triazole or oxadiazole derivatives.
  • Substituent Effects : The cyclohexylethyl group in the target compound likely increases steric bulk and lipophilicity compared to hexyl or phenyl groups, which could influence pharmacokinetics (e.g., absorption, distribution).
Table 2: Bioactivity and Binding Properties
Compound Class Binding Energy (kcal/mol) Drug Likeness Biological Activity Reference
Thiadiazole-containing inhibitor (analog) −8.10 0.952 PilF protein inhibition (anti-meningococcal)
Thiazole-Oxadiazole hybrids N/A N/A Cytotoxicity (IC₅₀: 10–50 μM in cancer cells)
Triazole derivatives N/A N/A Synthetic intermediates (click chemistry)
Key Observations :
  • Thiazole-oxadiazole hybrids exhibit cytotoxic activity, highlighting the role of fused heterocycles in bioactivity.

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